Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of both phosphonate and diethylamino groups, which contribute to its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled temperature conditions, usually between 15-25°C, and involves continuous stirring to ensure complete reaction . The generated hydrogen chloride gas is removed, and the reaction mixture is further processed to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically purified through processes such as washing, filtration, and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds with active sites of enzymes, while the phosphonate group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phosphate: Used as a plasticizer and lubricant additive.
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Bis(2-ethylhexyl) amine: Used in the synthesis of surfactants and as a reagent in organic synthesis.
Uniqueness
Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate is unique due to its combination of phosphonate and diethylamino groups, which provide distinct reactivity and versatility compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
66258-31-9 |
---|---|
Molekularformel |
C22H46NO4P |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
2-[bis(2-ethylhexoxy)phosphoryl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO4P/c1-7-13-15-20(9-3)17-26-28(25,19-22(24)23(11-5)12-6)27-18-21(10-4)16-14-8-2/h20-21H,7-19H2,1-6H3 |
InChI-Schlüssel |
UFBXWVMMRFGEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(CC(=O)N(CC)CC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.